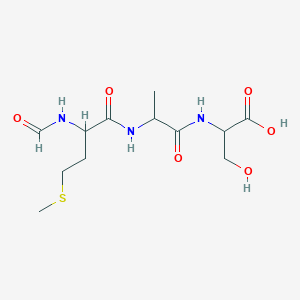

For-Met-Ala-Ser

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

For-Met-Ala-Ser is a tripeptide composed of the amino acids formylmethionine, alanine, and serine. This compound is significant in various biochemical processes, particularly in protein synthesis and post-translational modifications. The presence of the formyl group at the N-terminus is a characteristic feature in bacterial protein synthesis, making this compound an important molecule for studying bacterial growth and metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of For-Met-Ala-Ser involves the stepwise coupling of the amino acids formylmethionine, alanine, and serine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

For-Met-Ala-Ser undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the formyl group at the N-terminus, converting it to a free amine.

Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced or modified.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the formyl group.

Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that target peptide bonds.

Major Products Formed

Oxidation: Free amino acids such as glycine, alanine, and serine are released upon oxidation.

Reduction: The formyl group is converted to a free amine, resulting in a modified peptide.

Substitution: Modified peptides with different amino acid sequences are formed.

Applications De Recherche Scientifique

For-Met-Ala-Ser has diverse applications in scientific research:

Mécanisme D'action

For-Met-Ala-Ser exerts its effects primarily through interactions with peptide deformylase, an enzyme involved in removing the formyl group from nascent bacterial proteins. This interaction inhibits bacterial growth by disrupting protein synthesis. The peptide also participates in oxidative stress responses by undergoing oxidation reactions that release free amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Met-Ala-Ser: A tripeptide without the formyl group, used in studies of peptide synthesis and oxidation.

Gly-Ala-Met: Another tripeptide with a different amino acid sequence, used to study site-selective oxidation reactions.

Uniqueness

For-Met-Ala-Ser is unique due to the presence of the formyl group at the N-terminus, which is a characteristic feature in bacterial protein synthesis. This makes it a valuable compound for studying bacterial growth and developing antibacterial agents .

Propriétés

IUPAC Name |

2-[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHJRVMOFQLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15130044.png)

![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)

![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)

![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)

![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)

![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)